molecular formula C11H19NO2 B2756048 Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate CAS No. 2248304-41-6

Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate

Cat. No.: B2756048
CAS No.: 2248304-41-6
M. Wt: 197.278
InChI Key: IZKUYSXPQCUGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-azaspiro[24]heptane-7-carboxylate is a chemical compound with the molecular formula C11H19NO2 It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone. One common method includes the use of tert-butyl carbamate as a protecting group for the amine. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and deprotection . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized by using readily available starting materials and efficient catalytic systems. The process may involve continuous flow reactors to enhance reaction efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows the compound to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate
  • Tert-butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
  • Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it a valuable scaffold in medicinal chemistry for the design of compounds with improved pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

tert-butyl 5-azaspiro[2.4]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKUYSXPQCUGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCC12CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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